molecular formula C12H12N2 B8551806 6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine

6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine

Cat. No. B8551806
M. Wt: 184.24 g/mol
InChI Key: JYWICBLYDVJZER-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

To a solution of 0.070 g of 6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepin-6-one in 2 ml of tetrahydrofuran is added 0.45 ml of a 2.0M solution of diborane-dimethylsulfide in tetrahydrofuran. The mixture is refluxed for 3 hours, poured into water and make basic with 2N NaOH. The tetrahydrofuran is removed under vacuum and the residual aqueous mixture extracted with diethyl ether. The extract is washed with brine, dried (Na2SO4) and the solvent removed to give 0.065 g of a colorless oil; one spot by thin layer chromatography (silica gel) with ethyl acetate-hexane (1:2) as solvent (Rf 0.81).
Name
6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepin-6-one
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diborane dimethylsulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][C:7](=O)[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.B#B.CSC.O.[OH-].[Na+]>O1CCCC1>[CH:1]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[CH2:8][CH2:7][NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
6,7-dihydro-5H-pyrrolo[1,2-a][1,5]benzodiazepin-6-one
Quantity
0.07 g
Type
reactant
Smiles
C1=CC=CC=2NC(CC=3N(C21)C=CC3)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diborane dimethylsulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B.CSC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residual aqueous mixture extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2NCCC=3N(C21)C=CC3
Measurements
Type Value Analysis
AMOUNT: MASS 0.065 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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